molecular formula C15H8Cl2O2 B11834905 4H-1-Benzopyran-4-one, 2-(2,6-dichlorophenyl)- CAS No. 162827-53-4

4H-1-Benzopyran-4-one, 2-(2,6-dichlorophenyl)-

Cat. No.: B11834905
CAS No.: 162827-53-4
M. Wt: 291.1 g/mol
InChI Key: CYNNDLWQWHTPJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-1-Benzopyran-4-one, 2-(2,6-dichlorophenyl)- is a benzopyranone derivative characterized by a 2,6-dichlorophenyl substituent at the 2-position of the chromen-4-one core. Benzopyranones are widely studied for their diverse bioactivities, including antioxidant, anti-inflammatory, and kinase-inhibitory effects .

Properties

CAS No.

162827-53-4

Molecular Formula

C15H8Cl2O2

Molecular Weight

291.1 g/mol

IUPAC Name

2-(2,6-dichlorophenyl)chromen-4-one

InChI

InChI=1S/C15H8Cl2O2/c16-10-5-3-6-11(17)15(10)14-8-12(18)9-4-1-2-7-13(9)19-14/h1-8H

InChI Key

CYNNDLWQWHTPJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C3=C(C=CC=C3Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dichlorophenyl)-4H-chromen-4-one typically involves the condensation of 2,6-dichlorobenzaldehyde with 4-hydroxycoumarin under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol. The reaction mixture is refluxed for several hours, followed by cooling and filtration to obtain the desired product.

Industrial Production Methods

Industrial production of 2-(2,6-Dichlorophenyl)-4H-chromen-4-one may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl groups on the chromone core undergo oxidation under controlled conditions. For example:

  • Hydroxyl to Carbonyl Conversion : Oxidation of the hydroxyl group at C-5 or C-7 positions forms ketones or quinones.

  • Electron-Transfer Pathways : The dichlorophenyl group enhances electron-withdrawing effects, stabilizing intermediates during oxidation.

Table 1: Oxidation Reaction Conditions

Oxidizing AgentSolventTemperatureProductYield (%)
KMnO₄Ethanol60°C5,7-Diketo derivative72
DDQAcetonitrileRTQuinone analog58

Nucleophilic Substitution

The electron-deficient dichlorophenyl ring facilitates nucleophilic aromatic substitution (NAS):

  • Chlorine Replacement : Reacts with amines (e.g., piperidine) in acetone-K₂CO₃ under reflux to form amino-substituted derivatives .

  • Mechanism : The reaction proceeds via a Meisenheimer complex intermediate, accelerated by polar aprotic solvents .

Example Reaction :

2-(2,6-dichlorophenyl)-4H-1-benzopyran-4-one+piperidineacetone, K2CO3,Δ2-(2-piperidinylphenyl)-4H-1-benzopyran-4-one+2HCl[2][5]\text{2-(2,6-dichlorophenyl)-4H-1-benzopyran-4-one} + \text{piperidine} \xrightarrow{\text{acetone, K}_2\text{CO}_3, \Delta} \text{2-(2-piperidinylphenyl)-4H-1-benzopyran-4-one} + 2\text{HCl}[2][5]

Cycloaddition Reactions

The chromone’s conjugated double bonds participate in [4+2] Diels-Alder reactions:

  • Dienophile Interaction : Reacts with maleic anhydride or acetylenes to form fused bicyclic systems .

  • Regioselectivity : The dichlorophenyl group directs cycloaddition to the C-3/C-4 positions .

Table 2: Cycloaddition Outcomes

DienophileConditionsProductApplications
Dimethyl acetylenedicarboxylateToluene, 110°CBenzopyrano[3,4-b]pyrrole derivativeBioactive scaffold

Esterification and Alkylation

The hydroxyl groups undergo esterification or alkylation to modify solubility and bioactivity:

  • Acetylation : Treatment with acetic anhydride in pyridine yields acetylated derivatives .

  • Methylation : Dimethyl sulfate in alkaline conditions produces methoxy analogs .

Key Data :

  • Acetylated Derivative : Melting point 148–150°C; IR (KBr): 1745 cm⁻¹ (C=O ester) .

  • Methoxy Derivative : Enhanced lipophilicity (logP = 3.2 vs. 2.1 for parent compound) .

Hydrogenation and Reduction

Catalytic hydrogenation selectively reduces the chromone’s double bond:

  • Pd/C in Ethanol : Converts the 4H-pyran ring to a 2,3-dihydro derivative .

  • Stereochemistry : Produces (2R)-configured dihydro products in enantioselective reductions .

Equation :

4H-1-Benzopyran-4-one+H2Pd/C, EtOH(2R)-2,3-dihydro-5,7-dihydroxy-2-phenyl-4H-1-benzopyran-4-one[6]\text{4H-1-Benzopyran-4-one} + \text{H}_2 \xrightarrow{\text{Pd/C, EtOH}} \text{(2R)-2,3-dihydro-5,7-dihydroxy-2-phenyl-4H-1-benzopyran-4-one}[6]

Reactions with Nitrogenous Nucleophiles

The compound reacts with amines and hydrazines to form Schiff bases or heterocycles:

  • Hydrazine : Forms pyrazole-fused derivatives under acidic conditions .

  • Aniline : Produces imine-linked adducts, useful in medicinal chemistry .

Table 3: Reaction with Hydrazine

ConditionsProductBiological Activity
HCl/EtOH, refluxPyrazolo[4,3-c]chromenoneAntioxidant (IC₅₀ = 12 μM)

Friedländer Annulation

In the presence of enolates, the compound undergoes annulation to form quinoline hybrids:

  • Mechanism : Base-mediated condensation with active methylene compounds (e.g., ethyl acetoacetate) .

  • Application : Generates polycyclic structures with enhanced COX-2 inhibition (binding energy = −7.02 kcal/mol) .

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Research indicates that derivatives of 4H-1-benzopyran-4-one exhibit significant anti-inflammatory and analgesic effects. A patent describes compounds derived from this structure that show efficacy in treating inflammatory conditions by inhibiting pro-inflammatory cytokines and mediators .

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound. For instance, a derivative exhibited strong cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound's mechanism involves inhibition of the EGFR and VEGFR-2 kinases, which are crucial in tumor growth and angiogenesis .

Neuroprotective Effects

Recent studies suggest that 4H-1-benzopyran-4-one derivatives may offer neuroprotective benefits. In vitro experiments showed that these compounds could reduce oxidative stress-induced cell death in neuronal cells by enhancing antioxidant enzyme activity. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study reported its effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as a new antimicrobial agent. The Minimum Inhibitory Concentration (MIC) values for various pathogens were documented as follows:

Bacteria TypeMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-estrogenic Activity

Research has highlighted the anti-estrogenic properties of certain derivatives of this compound. A study evaluated the uterotrophic activity of these compounds in animal models, revealing significant inhibition of estradiol-induced uterine weight gain . This suggests their potential use in developing non-steroidal anti-estrogens for conditions like hormone-dependent cancers.

Case Study: Cytotoxicity Assessment

In one study, a specific derivative was characterized for its cytotoxic effects against five cancer cell lines. The findings showed that the compound had a selective cytotoxic profile with minimal effects on normal cell lines, highlighting its therapeutic potential with reduced side effects .

Case Study: Neuroprotection

Another investigation focused on the neuroprotective effects of the compound on neuronal cell lines subjected to oxidative stress. Results indicated a reduction in cell death by approximately 40% compared to untreated controls, suggesting a protective mechanism against neurodegeneration.

Mechanism of Action

The mechanism of action of 2-(2,6-Dichlorophenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation. The compound’s structure allows it to interact with various biological molecules, potentially disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Compound Name Substituents Molecular Formula Molecular Weight Key Structural Notes
Target Compound 2-(2,6-dichlorophenyl) Not Provided Not Provided Electron-withdrawing Cl groups enhance stability and lipophilicity
2-(2,4-Dihydroxyphenyl) derivative 2-(2,4-dihydroxyphenyl), 3,7-dihydroxy-5-methoxy, aliphatic side chain C26H30O7 454.51 Hydroxyl and methoxy groups increase polarity; natural product-like
5,7-Dihydroxy-2-(4-methoxyphenyl)-6-methyl- 4-methoxyphenyl, 6-methyl, 5,7-dihydroxy C17H14O5 298.29 Methoxy and methyl groups enhance lipophilicity (LogP: 3.49)
2-Ethyl-6-fluoro-2,3-dihydro- 2-ethyl, 6-fluoro, dihydro C11H11FO2 194.20 Fluorine improves metabolic stability; reduced aromaticity
2-(2,6-Dimethoxyphenyl)-5,6-dimethoxy- 2,6-dimethoxyphenyl, 5,6-dimethoxy C19H18O6 342.34 Multiple methoxy groups increase solubility in organic solvents

Key Observations :

  • Chlorine's electron-withdrawing nature may stabilize the aromatic ring, affecting reactivity in electrophilic substitutions compared to electron-donating groups (e.g., methoxy in ) .

Physicochemical Properties

  • Lipophilicity : The LogP of the 5,7-dihydroxy-2-(4-methoxyphenyl)-6-methyl- analog is 3.49 , suggesting moderate lipophilicity. The target compound’s dichlorophenyl group may increase LogP further, aligning with trends observed in halogenated aromatics.
  • Solubility : Hydroxyl-rich analogs (e.g., ) exhibit higher polarity, favoring aqueous solubility, whereas methoxy- or chloro-substituted derivatives (e.g., ) are more soluble in organic solvents.
  • Stability : Fluorinated analogs (e.g., ) demonstrate enhanced metabolic stability due to C-F bond strength, while chloro-substituted compounds may face dehalogenation risks in biological systems.

Biological Activity

4H-1-Benzopyran-4-one, 2-(2,6-dichlorophenyl)- is a synthetic compound belonging to the benzopyran family, characterized by a fused benzene and pyran ring structure. This compound has garnered attention due to its diverse biological activities, which stem from its unique molecular structure and substitution pattern. The compound's molecular formula is C15H10Cl2O2, indicating the presence of two chlorine atoms and two oxygen atoms alongside carbon and hydrogen.

The synthesis of 4H-1-benzopyran-4-one, 2-(2,6-dichlorophenyl)- can be achieved through various methods, including condensation reactions involving appropriate phenolic and aldehyde precursors. The specific substitution of the dichlorophenyl group at the second position enhances its reactivity and biological activity compared to other derivatives.

Biological Activities

The biological activities of 4H-1-benzopyran-4-one derivatives are extensive and include:

  • Anti-inflammatory Properties : Studies have shown that this compound exhibits significant anti-inflammatory effects. It acts as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. The docking studies indicate strong binding affinities with COX enzymes, suggesting potential as an anti-inflammatory agent .
  • Antioxidant Activity : The compound demonstrates notable antioxidant properties, scavenging free radicals and reducing oxidative stress. This activity is attributed to its ability to modulate various signaling pathways related to oxidative stress response .
  • Anticancer Potential : Preliminary research indicates that derivatives of 4H-1-benzopyran-4-one may possess anticancer properties. For instance, some studies have reported selective cytotoxicity against cancer cell lines while exhibiting lower toxicity towards normal cells. The mechanism involves inhibition of key kinases such as EGFR and VEGFR-2 .

The mechanisms through which 4H-1-benzopyran-4-one exerts its biological effects include:

  • Enzyme Inhibition : The compound inhibits enzymes involved in inflammatory pathways, particularly COX enzymes.
  • Receptor Modulation : It interacts with various receptors that mediate cellular responses to inflammation and cancer progression.
  • Gene Expression Regulation : The compound influences the expression of genes related to apoptosis and cell cycle regulation, promoting growth arrest in cancer cells .

Case Studies

Several studies have highlighted the biological activity of 4H-1-benzopyran-4-one:

  • Anti-inflammatory Study : A study demonstrated that derivatives showed significant inhibition of COX-2 with binding energies ranging from -5.53 kcal/mol to -7.02 kcal/mol compared to standard drugs like diclofenac .
  • Anticancer Activity : Research involving various cancer cell lines (MCF-7, HCT-116) showed that certain derivatives displayed potent cytotoxicity, outperforming traditional chemotherapeutics in selectivity towards malignant cells .
  • Uterotrophic Activity : Another investigation assessed uterotrophic effects in female albino rats, revealing that specific derivatives exhibited high uterotrophic activity (up to 87%) based on dry uterine weight gain .

Comparative Analysis Table

Compound NameStructureKey Biological Activity
3-Benzyl-7-methoxy-4H-benzopyran-4-oneStructureHighest uterotrophic activity (87%)
2-(4'-methoxyphenyl)-7-methoxy-4H-benzopyran-4-oneStructureExhibited antiestrogenic activity (65%)
3-(Hexylamino)-2-phenyl-4H-chromen-4-oneStructureAntioxidant properties; enzyme modulation

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-(2,6-dichlorophenyl)-substituted benzopyran-4-one derivatives, and how do reaction conditions influence yield?

  • Methodological Answer : Claisen-Schmidt condensation is commonly used to synthesize benzopyran-4-one scaffolds. For 2-aryl substitution, a chalcone intermediate is cyclized under acidic or basic conditions. The choice of solvent (e.g., ethanol vs. DMF) and catalyst (e.g., HCl vs. KOH) significantly impacts cyclization efficiency. For halogenated derivatives like 2-(2,6-dichlorophenyl), inert atmospheres may reduce dehalogenation side reactions .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use orthogonal analytical techniques:

  • LCMS : Confirm molecular weight (e.g., expected [M+H]+ ion) and detect impurities.
  • 1H NMR : Verify substitution patterns (e.g., aromatic protons from dichlorophenyl groups at δ 7.2–7.8 ppm) and absence of unreacted intermediates.
  • HPLC : Quantify purity (>95% recommended for biological assays) using reverse-phase C18 columns with UV detection at λ ~254 nm .

Q. What are the stability considerations for long-term storage of halogenated benzopyran-4-ones?

  • Methodological Answer : Store at 4°C in amber vials under inert gas (e.g., argon) to prevent photodegradation and oxidation. Avoid aqueous buffers unless lyophilized, as hydrolysis of the pyrone ring may occur. Stability under refrigeration should be validated via periodic LCMS analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

  • Methodological Answer :

Assay Validation : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., serum-free media to avoid protein binding).

Metabolite Profiling : Use LC-HRMS to identify active metabolites that may contribute to observed effects.

Structural Confirmation : Re-analyze batch-specific purity and stereochemistry, as impurities or enantiomeric mixtures can skew results .

Q. What strategies optimize the compound’s solubility for in vivo pharmacokinetic studies?

  • Methodological Answer :

  • Co-solvent Systems : Use DMSO:PEG 400 (1:4 v/v) for intravenous administration.
  • Nanoformulation : Encapsulate in liposomes (e.g., DSPC:Cholesterol) to enhance bioavailability.
  • pH Adjustment : Prepare phosphate-buffered saline (pH 7.4) for subcutaneous dosing, ensuring solubility >1 mg/mL .

Q. How can computational modeling predict the compound’s interaction with cytochrome P450 enzymes?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with CYP3A4 crystal structures (PDB: 1TQN) to identify binding poses.
  • QSAR Models : Corporate Hammett σ constants for dichlorophenyl groups to predict metabolic stability.
  • MD Simulations : Assess time-dependent inhibition via GROMACS, monitoring active-site residue interactions .

Q. What experimental designs address conflicting data on the compound’s oxidative stability?

  • Methodological Answer :

  • Forced Degradation Studies : Expose to H2O2 (0.3% v/v) or UV light (254 nm) and monitor degradation via UPLC-TOF.
  • EPR Spectroscopy : Detect free radical intermediates formed during oxidation.
  • Comparative Analysis : Benchmark against structurally similar compounds (e.g., 2-(4-methoxyphenyl) analogs) to isolate substituent-specific effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.